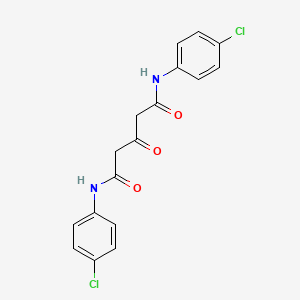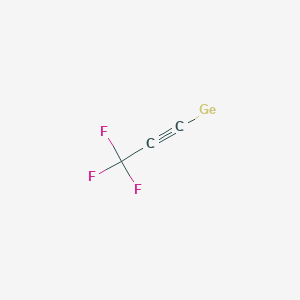
3,3,3-Trifluoropropynylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a trifluoropropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with a trifluoropropynyl lithium reagent. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+CF3C≡CLi→(3,3,3-Trifluoroprop-1-yn-1-yl)germane+LiCl
Industrial Production Methods
Industrial production methods for (3,3,3-Trifluoroprop-1-yn-1-yl)germane are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Aplicaciones Científicas De Investigación
(3,3,3-Trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It may be used in the production of specialized coatings and polymers.
Mecanismo De Acción
The mechanism by which (3,3,3-Trifluoroprop-1-yn-1-yl)germane exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the trifluoropropynyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene: This compound features a benzene ring instead of a germanium atom.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: This compound contains four trifluoropropynyl groups bonded to a single germanium atom.
Uniqueness
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both a germanium atom and a trifluoropropynyl group. This combination imparts distinct chemical properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C3F3Ge |
|---|---|
Peso molecular |
165.66 g/mol |
InChI |
InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |
Clave InChI |
NUNUCWNFKSGDBF-UHFFFAOYSA-N |
SMILES canónico |
C(#C[Ge])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
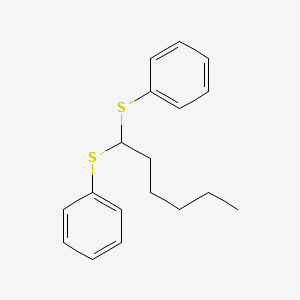
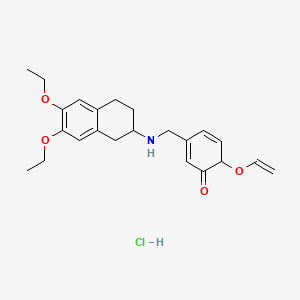

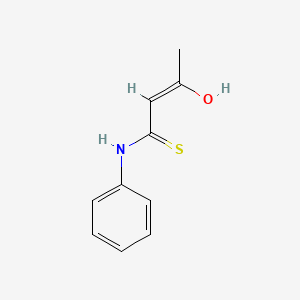

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
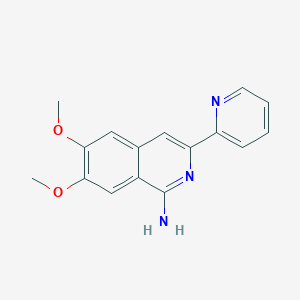

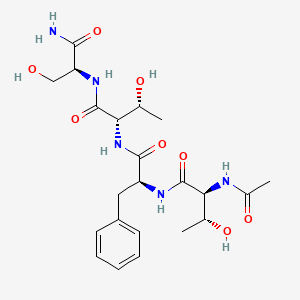
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
